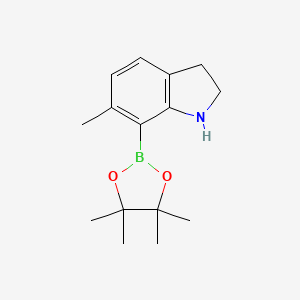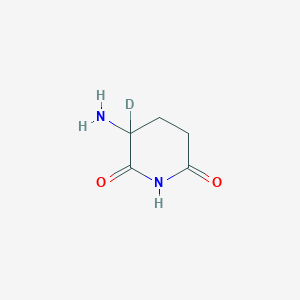![molecular formula C8H11NO B14777829 1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)
1-[3-(Methoxy-d3)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methoxy-d3)phenyl]methanamine is a deuterated derivative of 1-[3-(Methoxymethyl)phenyl]methanamine. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanamine group. The deuterium atoms in the methoxy group make it particularly useful in various scientific studies, especially those involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxy-d3)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The amine group is then protected, and the aldehyde group is converted to a methoxy group using methanol-d3 in the presence of an acid catalyst.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors.
Methoxylation: Employing continuous flow reactors for efficient conversion.
Purification: Utilizing crystallization and distillation techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Methoxy-d3)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amine group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenylmethanamines.
Applications De Recherche Scientifique
1-[3-(Methoxy-d3)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Methoxy-d3)phenyl]methanamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its amine group.
Pathways Involved: It may influence pathways related to neurotransmitter synthesis and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Methoxymethyl)phenyl]methanamine: The non-deuterated version.
3-Methoxy-N-Methylbenzylamine: A similar compound with a methyl group instead of a methanamine group.
4-Methoxybenzylamine: A compound with the methoxy group at the para position.
Uniqueness
1-[3-(Methoxy-d3)phenyl]methanamine is unique due to its deuterium atoms, which make it particularly useful in isotopic labeling studies. This property allows for more precise tracking in metabolic and pharmacokinetic studies compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
[3-(trideuteriomethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3/i1D3 |
Clé InChI |
GRRIMVWABNHKBX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC(=C1)CN |
SMILES canonique |
COC1=CC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


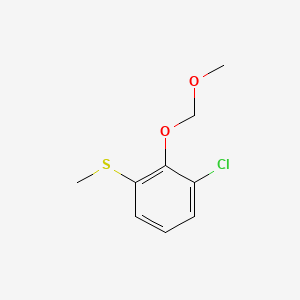

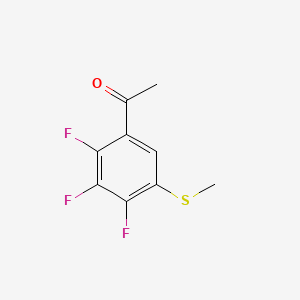
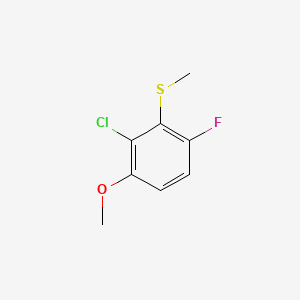
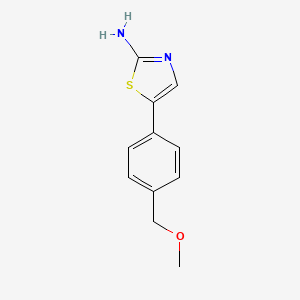

![2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14777787.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14777796.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid](/img/structure/B14777827.png)
